Viscumiside A
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Overview
Description
Viscumiside A is a naturally occurring compound found in the plant Viscum album, commonly known as mistletoe. This compound belongs to the class of glycosides and has been studied for its various biological activities, including anti-inflammatory, anticancer, and immunomodulatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Viscumiside A involves several steps, starting from the extraction of the compound from the plant Viscum album. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the glycosides. The isolated compound is then purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it generally follows the same principles as laboratory synthesis. Large-scale extraction and purification processes are employed to obtain the compound in significant quantities. These processes may involve the use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Viscumiside A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: Used as a model compound for studying glycoside reactions and mechanisms.
Biology: Investigated for its role in cellular processes and interactions with biomolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and immunomodulatory effects. It has shown promise in enhancing the efficacy of conventional cancer therapies and improving patient outcomes.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of Viscumiside A involves its interaction with specific molecular targets and pathways. It has been shown to modulate the activity of enzymes and receptors involved in inflammatory and immune responses. For example, this compound can inhibit the activity of tyrosinase, an enzyme involved in melanin biosynthesis, thereby exhibiting skin-whitening effects . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Viscumiside A can be compared with other glycosides such as Viscumneoside III and Viscumneoside II. These compounds share similar structural features and biological activities but differ in their specific molecular interactions and potency. This compound is unique in its ability to modulate multiple pathways simultaneously, making it a versatile compound for various therapeutic applications.
List of Similar Compounds
- Viscumneoside III
- Viscumneoside II
- Quercetin glycosides
- Rutin
Conclusion
This compound is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical properties and biological activities make it a valuable subject of study for researchers and industry professionals alike.
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O11/c1-30-15-4-9(2-3-11(15)24)14-7-13(26)18-12(25)5-10(6-16(18)32-14)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-6,14,17,19-25,27-29H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQCCKUDYVSOLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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